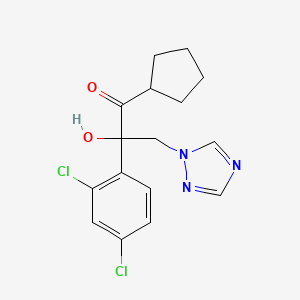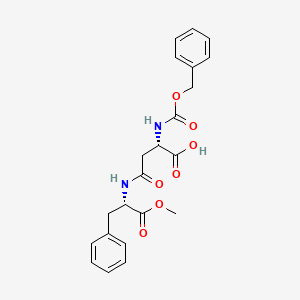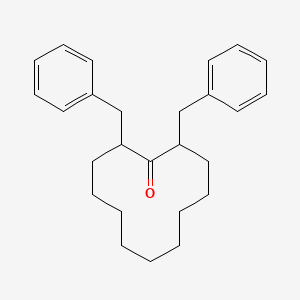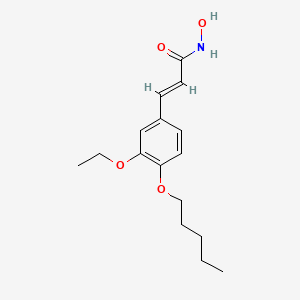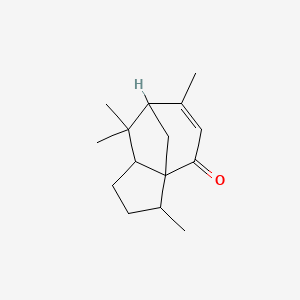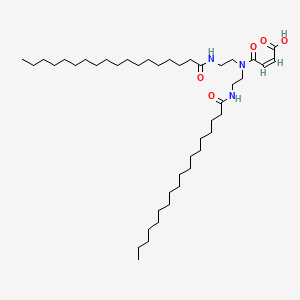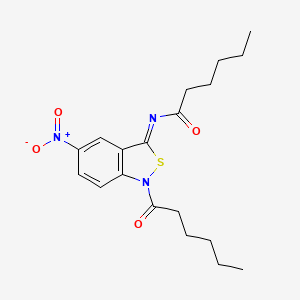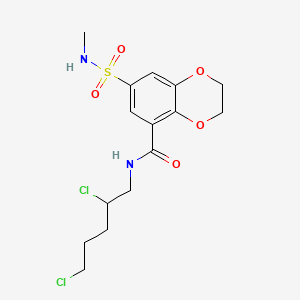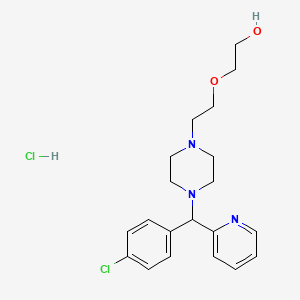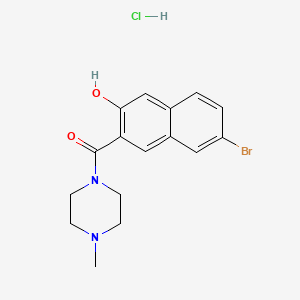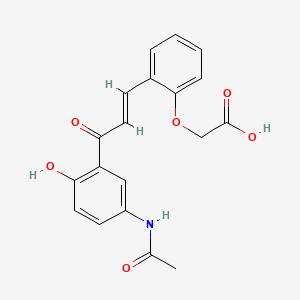
2-Diacetoxyiodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diacetoxyiodobenzoate is a hypervalent iodine compound known for its utility in organic synthesis. It is characterized by the presence of an iodine atom in a +III oxidation state, bonded to two acetoxy groups and a benzoate moiety. This compound is valued for its strong oxidizing properties and its ability to facilitate various organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Diacetoxyiodobenzoate can be synthesized through several methods. One common approach involves the reaction of iodobenzene with a mixture of acetic acid and peracetic acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} + \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} ]
Another method involves the use of iodosobenzene and glacial acetic acid: [ \text{C}_6\text{H}_5\text{IO} + 2 \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound can be produced using iodine, acetic acid, and benzene, with sodium perborate or potassium peroxydisulfate as oxidizing agents .
Chemical Reactions Analysis
Types of Reactions: 2-Diacetoxyiodobenzoate primarily undergoes oxidation reactions due to its hypervalent iodine center. It can also participate in substitution reactions where the acetoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracetic acid and sodium periodate.
Substitution: Reagents such as silver acetate or sodium acetate can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield iodosyl derivatives, while substitution reactions can produce various acetoxy-substituted compounds .
Scientific Research Applications
2-Diacetoxyiodobenzoate has a wide range of applications in scientific research:
Biology: Its oxidizing properties make it useful in the modification of biomolecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Diacetoxyiodobenzoate involves the transfer of oxygen atoms from the acetoxy groups to the substrate, facilitated by the hypervalent iodine center. This process typically involves
Properties
CAS No. |
67106-44-9 |
|---|---|
Molecular Formula |
C11H8IO6- |
Molecular Weight |
363.08 g/mol |
IUPAC Name |
2,3-diacetyloxy-4-iodobenzoate |
InChI |
InChI=1S/C11H9IO6/c1-5(13)17-9-7(11(15)16)3-4-8(12)10(9)18-6(2)14/h3-4H,1-2H3,(H,15,16)/p-1 |
InChI Key |
XCSQFGNRXAPLMO-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1OC(=O)C)I)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


